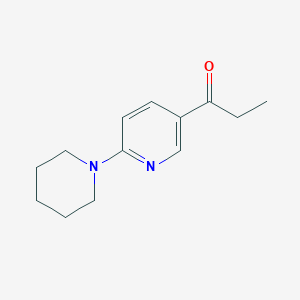

1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a propanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Acetylcholinesterase Inhibition:

One of the primary applications of this compound is as an acetylcholinesterase inhibitor. Research indicates that compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease. For instance, studies have demonstrated that related compounds exhibit IC50 values indicating their potency as inhibitors .

2. Neuroprotective Effects:

The compound's structural similarity to known neuroprotective agents suggests it may possess similar properties. Preliminary studies have indicated potential neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases .

Case Studies

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of piperidine-based compounds revealed that modifications to the piperidine ring could enhance the biological activity of related compounds. The synthesized derivatives were characterized using various spectroscopic techniques, confirming their structures and providing insights into their potential efficacy as drug candidates .

Case Study 2: In Vivo Studies

In vivo studies involving related compounds showed promising results in terms of brain penetration and pharmacokinetics. These studies highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy, paving the way for further exploration of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one in clinical settings .

Research Insights

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives, emphasizing how slight changes in chemical structure can lead to significant differences in biological activity. This research underlines the importance of continued exploration into this compound as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanone

- 1-(3-Pyridyl)-2-propanone

- 1-(4-Piperidinyl)pyridin-3-yl)propan-1-one

Comparison: 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Biological Activity

1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-one, also known by its CAS number 1355230-35-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration combining a piperidine ring and a pyridine moiety, which may facilitate interactions with various biological targets, including receptors and enzymes.

The molecular formula of this compound is C13H18N2O, with a molecular weight of 218.29 g/mol. The structure allows for diverse reactivity and biological properties, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 1355230-35-1 |

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies involving pyridine derivatives have demonstrated their effectiveness against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).

In one study, compounds structurally related to this compound showed decreased cell viability in the MDA-MB-231 cell line at concentrations as low as 6.25 µM, indicating strong antiproliferative effects . The mechanism of action may involve interaction with specific membrane proteins associated with cancer progression.

Table: IC50 Values of Related Compounds Against MDA-MB-231 Cell Line

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 1f | 6.25 | Highest activity observed |

| Compound 1d | 25 | Moderate activity |

| Compound 1a | No effect | Ineffective at tested concentrations |

Interaction with Receptors

The biological activity of this compound may also be attributed to its interaction with neurotransmitter receptors such as serotonin receptors (5-HT6), glutamate receptors (mGluR2), and others involved in neuropharmacology. These interactions could lead to potential therapeutic applications in treating neurological disorders, given the importance of these receptors in regulating mood and cognition .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of pyridine derivatives, including those similar to this compound. For example, derivatives with methoxy groups showed improved antiproliferative activity against various cancer cell lines, suggesting that modifications to the chemical structure can enhance efficacy .

In another investigation, the compound's ability to inhibit specific enzyme activities related to cancer cell survival was assessed. The findings suggested that structural modifications could lead to compounds with enhanced inhibitory properties against enzymes critical for tumor growth.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(6-piperidin-1-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C13H18N2O/c1-2-12(16)11-6-7-13(14-10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |

InChI Key |

MNVIIGWIILDJSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.